6-Oxo-6-(4-n-propoxyphenyl)hexanoic acid
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Overview
Description
6-Oxo-6-(4-n-propoxyphenyl)hexanoic acid is an organic compound with the molecular formula C15H20O4 It is characterized by the presence of a hexanoic acid backbone with a 4-propoxyphenyl group and an oxo group at the sixth position
Scientific Research Applications
6-Oxo-6-(4-n-propoxyphenyl)hexanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-6-(4-n-propoxyphenyl)hexanoic acid typically involves the use of starting materials such as 4-propoxybenzaldehyde and hexanoic acid derivatives. One common synthetic route is the aldol condensation reaction, where 4-propoxybenzaldehyde undergoes a reaction with a hexanoic acid derivative in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents and reagents is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-6-(4-n-propoxyphenyl)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Mechanism of Action
The mechanism of action of 6-Oxo-6-(4-n-propoxyphenyl)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxo group and the aromatic ring play crucial roles in binding to these targets, influencing various biochemical pathways. The compound may modulate enzyme activity or receptor signaling, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Oxo-6-(4-isopropoxyphenyl)hexanoic acid: Similar structure with an isopropoxy group instead of a propoxy group.
6-Oxo-6-phenylhexanoic acid: Lacks the propoxy group, resulting in different chemical properties.
6-Oxohexanoic acid: A simpler structure without the aromatic ring.
Uniqueness
6-Oxo-6-(4-n-propoxyphenyl)hexanoic acid is unique due to the presence of both the oxo group and the 4-propoxyphenyl group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-oxo-6-(4-propoxyphenyl)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-11-19-13-9-7-12(8-10-13)14(16)5-3-4-6-15(17)18/h7-10H,2-6,11H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSNWWVLDUULAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645442 |
Source
|
Record name | 6-Oxo-6-(4-propoxyphenyl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-76-9 |
Source
|
Record name | 6-Oxo-6-(4-propoxyphenyl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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